N-Acetyl-Ser-Asp-Lys-Pro TFA

ACE enzymology Hematopoietic stem cell regulation Peptide degradation kinetics

Selecting N-Acetyl-Ser-Asp-Lys-Pro TFA (Ac-SDKP TFA) for your ACE and stem cell research is critical for experimental validity. This is the native, bone marrow-derived tetrapeptide with rigorously characterized degradation kinetics: a 50-fold kinetic preference for the N-terminal active site of ACE (kcat/Km = 0.5 μM⁻¹·s⁻¹ vs. 0.01 μM⁻¹·s⁻¹ for the C-domain). Generic or unvalidated salt forms introduce uncontrolled variables in circulating half-life and functional efficacy. As the physiological substrate of choice, this TFA salt is essential for N-domain-selective ACE inhibitor screening (e.g., RXP 407), hematopoietic stem cell cycle regulation studies, and robust antifibrotic/pro-angiogenic SAR programs. Secure your supply of validated, high-purity Ac-SDKP TFA today to eliminate degradation-related artifacts and ensure reproducible, translatable results.

Molecular Formula C22H34F3N5O11
Molecular Weight 601.5 g/mol
Cat. No. B10775185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-Ser-Asp-Lys-Pro TFA
Molecular FormulaC22H34F3N5O11
Molecular Weight601.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1
InChIKeyLKOFRAPICMDYPN-UOIZBMALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-Ser-Asp-Lys-Pro TFA (Ac-SDKP TFA): Product Specification and Baseline Characterization


N-Acetyl-Ser-Asp-Lys-Pro TFA (Ac-SDKP TFA) is the trifluoroacetate salt form of the endogenous tetrapeptide Ac-SDKP, which is secreted by bone marrow and derived from the N-terminal end (amino acids 1-4) of thymosin β4 via sequential enzymatic processing by meprin-α and prolyl oligopeptidase . Ac-SDKP is a negative regulator of hematopoietic pluripotent stem cell proliferation, originally characterized as a spleen colony-forming unit (CFU-S) inhibitor . The compound is a specific substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), with ACE-mediated hydrolysis serving as its primary degradation pathway in vivo [1]. The TFA salt form has a molecular formula of C22H34F3N5O11 and a molecular weight of 601.53 g/mol, with purity typically ≥95% as determined by HPLC .

N-Acetyl-Ser-Asp-Lys-Pro TFA: Why In-Class Substitution Without Salt Form and Activity Validation Risks Experimental Reproducibility


N-Acetyl-Ser-Asp-Lys-Pro is commercially available in multiple salt forms (TFA and acetate) and as the free base, with distinct molecular weights and solubility profiles that can affect dosing calculations and experimental outcomes . More critically, Ac-SDKP's biological activity is intimately tied to its degradation kinetics by ACE: the N-terminal active site of ACE hydrolyzes Ac-SDKP with a kcat/Km of 0.5 μM⁻¹•s⁻¹, approximately 50-fold faster than the C-terminal active site (kcat/Km = 0.01 μM⁻¹•s⁻¹) [1]. This means that any analog or formulation approach must account for differential ACE susceptibility, which directly impacts circulating half-life and functional efficacy. Generic substitution with untested analogs or different salt forms without ACE degradation profiling introduces uncontrolled variables in stem cell cycle regulation, antifibrotic, and pro-angiogenic assays [2].

N-Acetyl-Ser-Asp-Lys-Pro TFA: Quantitative Comparator Evidence for Procurement Decision Support


ACE N-Terminal Active Site Specificity: 50-Fold Kinetic Preference Over C-Terminal Site

N-Acetyl-Ser-Asp-Lys-Pro exhibits a marked kinetic preference for the N-terminal active site of human ACE compared to the C-terminal active site. This differential specificity establishes Ac-SDKP as a preferential substrate for the N-domain and provides a mechanistic basis for why ACE inhibition elevates circulating Ac-SDKP levels [1].

ACE enzymology Hematopoietic stem cell regulation Peptide degradation kinetics

ACE Inhibitor-Induced Plasma Elevation: 5-6 Fold Increase Confirms In Vivo N-Domain Specificity

The physiological relevance of the N-domain specificity of Ac-SDKP is confirmed by human studies demonstrating that ACE inhibitor administration produces a substantial and quantifiable elevation in circulating Ac-SDKP levels, establishing this compound as an endogenous biomarker of N-domain ACE activity [1].

ACE inhibitor pharmacology Pharmacokinetics Stem cell protection

Ac-SDKP vs. Thymosin β4 in Renal Fibrosis: Superior Early-Stage Antifibrotic Consistency

A direct comparative study in a unilateral ureteral obstruction (UUO) mouse model of renal fibrosis demonstrated that Ac-SDKP provides consistent antifibrotic efficacy across both early and late stages of kidney injury, whereas the precursor molecule thymosin β4 (Tβ4) exhibits context-dependent and stage-specific effects [1].

Renal fibrosis Antifibrotic therapeutics Kidney injury

ACE-Resistant Ac-SDKP Analogs: Degradation Susceptibility Defines Functional Differentiation

The development of ACE-resistant Ac-SDKP analogs highlights that the native compound's susceptibility to ACE degradation is a critical determinant of its biological activity and therapeutic window. Four analogs (three pseudopeptides with modified peptide bonds and one C-terminus modified peptide) were synthesized to enhance stability toward ACE degradation, demonstrating that the parent compound's rapid ACE-mediated turnover is both a limitation and a target for engineering improved myeloprotective agents [1].

Peptide analog development ACE resistance Myeloprotection

N-Acetyl-Ser-Asp-Lys-Pro TFA: Validated Research Applications Based on Comparator Evidence


Selective ACE N-Domain Activity Screening and N-Domain-Specific Inhibitor Development

Based on the 50-fold kinetic preference of Ac-SDKP for the N-terminal active site of ACE (kcat/Km = 0.5 μM⁻¹•s⁻¹ vs. 0.01 μM⁻¹•s⁻¹ for C-terminal site) [1], N-Acetyl-Ser-Asp-Lys-Pro TFA is the validated substrate of choice for developing and validating selective N-domain ACE inhibitors. Researchers can use this compound to distinguish N-domain versus C-domain pharmacological effects, which is particularly relevant given that N-domain-selective inhibitors (e.g., RXP 407) increase plasma Ac-SDKP without affecting blood pressure regulation [2].

Hematopoietic Stem Cell Protection During Chemotherapy: Myeloprotection Studies

N-Acetyl-Ser-Asp-Lys-Pro reversibly prevents recruitment of pluripotent hematopoietic stem cells into S-phase [1] and protects against chemotherapeutic toxicity in murine models. The compound has demonstrated efficacy in reducing damage from cytarabine (Ara-C) lethality and other chemotherapeutic agents [2]. This application is supported by the finding that ACE inhibitors elevate endogenous Ac-SDKP 5-6 fold in plasma, suggesting a combination strategy of ACE inhibitor therapy plus exogenous Ac-SDKP for enhanced stem cell protection [3].

Organ Fibrosis Research: Consistent Antifibrotic Efficacy Across Renal, Pulmonary, and Cardiac Models

As demonstrated by direct comparison with thymosin β4 in renal fibrosis models, Ac-SDKP provides consistent antifibrotic effects across both early and late stages of injury, unlike Tβ4 which exhibits stage-dependent and context-specific outcomes [1]. Additional studies in silicotic lung fibrosis models confirm that Ac-SDKP ameliorates pathological changes by targeting the RAS system, activating the protective ACE2–Ang-(1–7)–Mas axis while inhibiting the deleterious ACE–Ang II–AT1 axis [2]. The compound also attenuates TGF-β1-induced myofibroblast differentiation and collagen synthesis in vitro and in vivo [3].

Peptide Engineering Reference Standard for Degradation-Resistant Analog Development

Given that Ac-SDKP is a physiological substrate of the ACE N-active site with well-characterized degradation kinetics, it serves as the essential reference compound for developing ACE-resistant analogs. Studies have synthesized four analog classes (pseudopeptides with modified peptide bonds and C-terminus modified peptides) that express high stability toward ACE degradation while retaining hematopoietic stem cell inhibitory activity [1]. N-Acetyl-Ser-Asp-Lys-Pro TFA is the necessary baseline comparator for evaluating analog potency, stability, and functional equivalence in SAR programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-Ser-Asp-Lys-Pro TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.